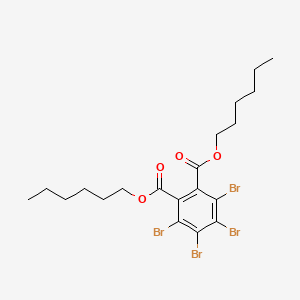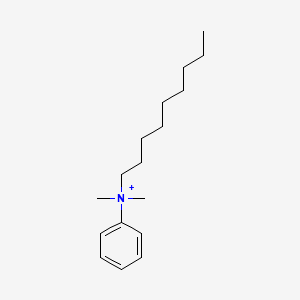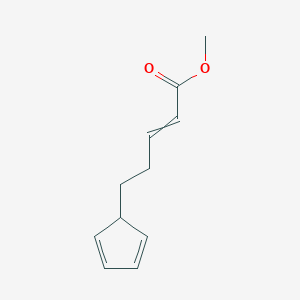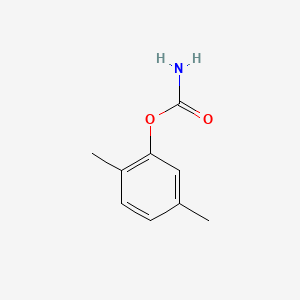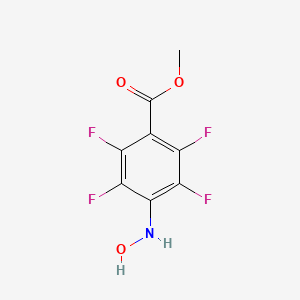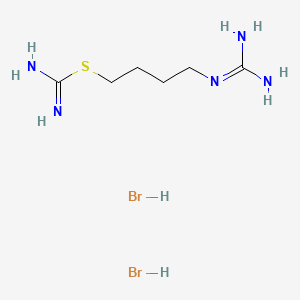
Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound contains a guanidinium group, which is known for its ability to interact with biological molecules, making it a valuable tool in biochemical and medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide typically involves the reaction of guanidine derivatives with appropriate thiol compounds under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the compound into its corresponding thiol derivative.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.
Scientific Research Applications
Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.
Biology: Employed in biochemical assays to investigate the interactions between guanidinium groups and biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems due to its ability to interact with cellular membranes.
Industry: Utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide involves its interaction with biological molecules through the guanidinium group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may target specific molecular pathways, modulating biological processes and potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-guanidinobutyl)benzamide: Another guanidine derivative with similar biological interactions.
p-coumaroylagmatine: A compound with a guanidinium group that also interacts with biological molecules.
Uniqueness
Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide is unique due to its specific chemical structure, which combines a guanidinium group with a thiol moiety. This combination provides distinct chemical and biological properties, making it a valuable tool in various scientific applications.
Properties
CAS No. |
100911-93-1 |
|---|---|
Molecular Formula |
C6H17Br2N5S |
Molecular Weight |
351.11 g/mol |
IUPAC Name |
4-(diaminomethylideneamino)butyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C6H15N5S.2BrH/c7-5(8)11-3-1-2-4-12-6(9)10;;/h1-4H2,(H3,9,10)(H4,7,8,11);2*1H |
InChI Key |
QPYRMNIPABYHCY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCSC(=N)N)CN=C(N)N.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)
![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)
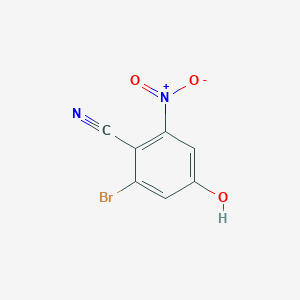
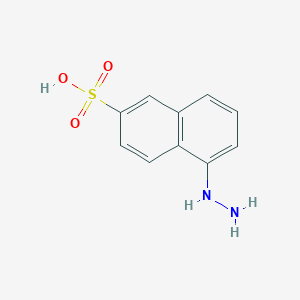

![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)


![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
